3-Cyanopropanoic acid
Overview
Description
3-Cyanopropanoic acid is a compound of interest in various fields of chemistry and biochemistry due to its potential as an intermediate in the synthesis of other chemicals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of this compound.
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding potential synthetic routes for this compound. For instance, the synthesis of 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis of benzoic acid and salicylic acid suggests that similar intermediates could be used in the synthesis of this compound . Additionally, the construction of biosynthetic pathways in cyanobacteria for the production of 3-hydroxypropionic acid (3-HP) from CO2 indicates that biotechnological approaches could be applied to the synthesis of this compound . The synthesis of 3-amino-3-vinylpropanoic acid and its conversion to other compounds demonstrates the versatility of propanoic acid derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain with a nitrile group attached to one end and a carboxylic acid group at the other. The papers discuss various propanoic acid derivatives, which can provide insights into the reactivity and interactions of the functional groups present in this compound. For example, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involves a cyano group, which is also present in this compound, indicating potential reactivity patterns .
Chemical Reactions Analysis
The chemical reactions involving propanoic acid derivatives are diverse. The papers describe various reactions, such as the condensation and decarboxylation steps in the synthesis of 3-cyclobutylpropanoic acid , and the selective catalytic reduction of substituted this compound esters . These reactions highlight the potential transformations that this compound could undergo, such as decarboxylation, which is also discussed in the context of 2-cyano-2-phenylpropanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The papers mention properties such as solubility, stability, and spectroscopic characteristics. For instance, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These analyses are relevant for understanding the behavior of this compound under different conditions.
Scientific Research Applications
1. Bioplastic Production and Renewable Resources
3-Cyanopropanoic acid (3-CPA) derivatives, particularly 3-Hydroxypropanoic acid (3-HP), are valuable in the production of bioplastics and other chemicals. 3-HP is produced from renewable resources and is a precursor for industrial chemicals like acrylic acid. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, making it a candidate for sustainable bioplastic production (Jers et al., 2019).
2. Chemical Synthesis of Industrially Relevant Compounds
This compound is utilized in the selective oxidative decarboxylation of amino acids to produce industrially relevant nitriles. This process is crucial for synthesizing bio-succinonitrile and bio-acrylonitrile, highlighting the chemical's role in creating value-added products from biomass (But et al., 2012).
3. Biocatalytic Synthesis of Chiral Precursors
3-CPA derivatives are important in synthesizing optically active compounds, serving as precursors for β-Substituted-γ-Amino Acids. This biocatalytic route provides efficient synthesis for a range of compounds without compromising enantioselectivity or yields, indicating its significance in pharmaceutical and chemical industries (Mukherjee & Martínez, 2011).
4. Conversion to 3-Hydroxypropanoic Acid
Research shows efficient conversion of biomass-derived levulinic acid to 3-HPA using hydrogen peroxide. This process is a chemical-catalytic approach, contributing to sustainable chemical production and highlighting the versatility of 3-CPA and its derivatives in chemical synthesis (Wu, Dutta, & Mascal, 2015).
5. Photosynthetic Production from CO2
3-HP, derived from 3-CPA, has been produced directly from CO2 in cyanobacteria. This demonstrates the potential of using 3-CPA derivatives for environmental sustainability, converting CO2 into valuable chemicals through photosynthetic production (Wang et al., 2016).
Safety and Hazards
3-Cyanopropanoic acid is classified as an eye irritant (Category 2A), and it causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Cyanopropanoic acid is caspase 1 , an enzyme that plays a crucial role in the inflammatory response and programmed cell death . The compound acts as an electrophile for covalent attack by the active-site cysteine residue of caspase 1 .
Mode of Action
This compound interacts with its target, caspase 1, through a covalent bond . This bond is formed when the nitrile-containing propionic acid moiety of the compound acts as an electrophile, attracting the active-site cysteine residue of caspase 1 . This interaction results in the inhibition of caspase 1, leading to changes in the inflammatory response and programmed cell death .
Biochemical Pathways
It’s known that the compound’s inhibition of caspase 1 can impact theinflammatory response and programmed cell death
Pharmacokinetics
It’s known that the compound has good hydrolytic stability and selected adme properties, which could potentially impact its bioavailability .
Result of Action
The inhibition of caspase 1 by this compound can lead to changes in the inflammatory response and programmed cell death . These molecular and cellular effects could potentially be used to study caspase 1 down-regulation in various settings, including in vivo analyses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in electrochemical production, factors such as electrolyte composition and electrochemical conditions can dictate reaction selectivity
properties
IUPAC Name |
3-cyanopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYQHDXDCJQOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294608 | |
Record name | 3-Cyanopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16051-87-9 | |
Record name | 16051-87-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyanopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyanopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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